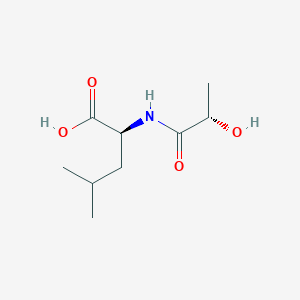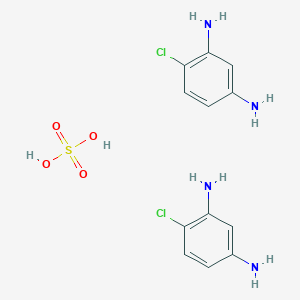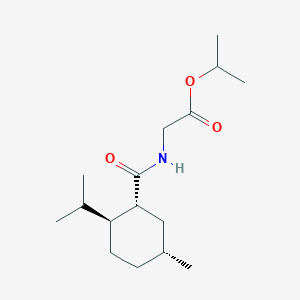![molecular formula C10H10BrNO2 B6614621 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one CAS No. 1311265-15-2](/img/structure/B6614621.png)
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one, also known as 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one, is a small organic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound that has been used in the synthesis of a variety of compounds and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of heterocyclic compounds, including pyrano[2,3-c]pyridin-4-ones, pyrano[3,2-c]pyridin-4-ones, and pyrano[4,3-c]pyridin-4-ones. It has also been used as a starting material for the synthesis of a variety of biologically active compounds, including antibiotics, antivirals, antibacterials, and anti-cancer agents. Furthermore, 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has been used as a starting material for the synthesis of a variety of fluorescent compounds, which have been used in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is not well-understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in DNA replication, transcription, and translation. Additionally, 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one may act as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one are not well-understood. However, it has been found to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-cancer activities. Additionally, 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has been found to possess anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one in laboratory experiments include its availability, low cost, and wide range of biological activities. Additionally, it is relatively non-toxic and can be used in a variety of laboratory applications. The main limitation of using 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one in laboratory experiments is that its mechanism of action is not well-understood.
Zukünftige Richtungen
The future directions for the use of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one include further exploration of its mechanism of action, development of new synthetic methods for its synthesis, investigation of its potential use as a therapeutic agent, and evaluation of its potential use as an industrial catalyst. Additionally, further research into its biochemical and physiological effects, as well as its potential applications in other fields, such as agriculture, is needed.
Synthesemethoden
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-3,3-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one. Other methods of synthesis include the reaction of 2-bromo-3,3-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one with bromine in the presence of a Lewis acid catalyst, such as zinc chloride, or the reaction of 2-bromo-3,3-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one with an organometallic reagent, such as a Grignard reagent.
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-3H-pyrano[2,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)4-7(13)6-3-9(11)12-5-8(6)14-10/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMSGEJHVUTEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=NC=C2O1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)

![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)





![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)